Product packaging for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine(Cat. No.:CAS No. 1016886-64-8)

1-(3,5-Dimethoxyphenyl)piperidin-4-amine

Cat. No.: B3199531
CAS No.: 1016886-64-8
M. Wt: 236.31 g/mol
InChI Key: HAVBOLKMGXMPIO-UHFFFAOYSA-N
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Description

Target Identification and Validation in Preclinical Models

To understand the therapeutic potential of a compound, the first step is to identify its molecular targets. This process involves screening the compound against a panel of known biological molecules to see where it binds and exerts an effect.

Receptor Binding Affinity and Selectivity Profiling

This subsection would typically present data from receptor binding assays. These experiments measure the affinity of the compound for a wide array of receptors, such as G-protein coupled receptors (GPCRs), ligand-gated ion channels, and nuclear receptors. The results are usually reported as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. A high affinity for a particular receptor would suggest it is a primary molecular target. Selectivity is determined by comparing the affinity across different receptor subtypes.

No publicly available receptor binding data for this compound was found.

Enzyme Inhibition and Activation Kinetics

If the compound is suspected to target an enzyme, its inhibitory or activating effects would be quantified. Kinetic studies determine parameters like the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the compound affects enzymatic pathways.

No publicly available enzyme inhibition or activation data for this compound was found.

Protein-Ligand Interaction Analysis

No publicly available protein-ligand interaction analyses for this compound were found.

Cellular and Subcellular Mechanistic Elucidation

Following target identification at the molecular level, the investigation moves to the cellular context to understand how the compound affects cell function.

Signal Transduction Pathway Modulation

This area of investigation examines the downstream effects of the compound's interaction with its target. For example, if the compound binds to a receptor, researchers would study its impact on intracellular signaling cascades, such as the activation or inhibition of protein kinases, changes in second messenger levels (e.g., cAMP, Ca2+), or alterations in gene expression. Techniques like Western blotting, ELISA, and reporter gene assays are commonly used.

No studies detailing the modulation of signal transduction pathways by this compound were found in the public domain.

Ion Channel Modulation Studies

If the compound is predicted or found to interact with ion channels, its effects on ion flow across the cell membrane would be studied using electrophysiological techniques like patch-clamp assays. These studies can determine whether the compound acts as a blocker or an opener of the channel and can characterize the voltage- and time-dependence of its effects.

No publicly available data on the ion channel modulatory activity of this compound was found.

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data for the compound This compound corresponding to the detailed investigational points requested. The required information for a thorough and scientifically accurate article on its molecular targets and mechanistic modalities, as per the provided outline, is not available in the public domain.

The search did not yield specific studies detailing:

The effects of this compound on gene expression or proteomic profiles.

In vitro pharmacological data, such as concentration-response characterizations or its specific activities as an agonist, antagonist, or modulator.

In vivo mechanistic investigations, including target engagement studies and mechanistic phenotyping in research models.

While research exists for other piperidine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct chemical entities. Generating content for the specified outline would necessitate fabricating data, which is not possible.

Therefore, this article cannot be generated at this time due to the absence of the requisite scientific findings for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B3199531 1-(3,5-Dimethoxyphenyl)piperidin-4-amine CAS No. 1016886-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15/h7-10H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVBOLKMGXMPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCC(CC2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modifications of the Phenyl Ring:the Electronic and Steric Properties of the Phenyl Ring Can Be Tuned by Altering the Substitution Pattern.benchchem.com

Methoxy (B1213986) Group Position: Shifting the methoxy groups from the 3,5-positions to other positions (e.g., 2,4- or 3,4-) can probe the spatial requirements of the binding pocket.

Substitution: Replacing or adding other functional groups (e.g., halogens, alkyls, trifluoromethyl) can modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

Computational and Theoretical Studies of 1 3,5 Dimethoxyphenyl Piperidin 4 Amine

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This modeling approach is crucial for understanding the mechanism of action of compounds like 1-(3,5-Dimethoxyphenyl)piperidin-4-amine at a molecular level.

Detailed research findings from studies on structurally related piperidine (B6355638) derivatives show that the piperidine scaffold is a common motif in ligands designed for various protein targets, including enzymes and receptors. nih.gov In a typical docking study, the 3D structure of the target protein is obtained from crystallographic data. nih.gov A docking algorithm, such as the Lamarckian genetic algorithm found in AutoDock, then explores various possible conformations of the ligand within the protein's binding site to identify the most stable binding mode, which is quantified by a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov

For this compound, the key interactions would likely involve:

Hydrogen Bonding: The amine group (-NH2) on the piperidine ring can act as a hydrogen bond donor, while the oxygen atoms of the dimethoxy groups on the phenyl ring can act as hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: The phenyl ring and the piperidine ring's carbon skeleton can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Ionic Interactions: Depending on the physiological pH, the basic amine group can be protonated, allowing for potential ionic interactions with acidic residues like aspartate or glutamate. nih.gov

Studies on similar dimethoxyphenyl-containing compounds, such as 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole derivatives, have successfully used molecular modeling to reveal interactions with amino acids in the binding sites of targets like tubulin. nih.gov These computational analyses provide a rational basis for observed biological activity and guide further structural optimization. nih.gov

Table 1: Illustrative Molecular Docking Results for Piperidine Derivatives

Target Protein Ligand Predicted Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Sigma 1 Receptor (S1R) Benzylpiperidine Derivative -8.5 to -9.2 TYR103, GLU172, PHE107 Hydrogen Bond, Ionic
Estrogen Receptor α (ERα) α-mangostin derivative -11.89 Asp351, Arg394, Glu353 Hydrogen Bond, Hydrophobic
NLRP3 Benzo[d]imidazole-2-one -7.0 to -8.5 SER576, LYS577 Hydrogen Bond
ABL Kinase 1,5-DS-T Derivative -6.0 to -7.5 MET318, THR315, PHE382 Hydrophobic, Halogen Bond

Quantum Mechanical Calculations (e.g., DFT, FMO analysis)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net For this compound, DFT calculations can provide a deep understanding of its intrinsic molecular properties.

These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). researchgate.net The process starts with geometry optimization to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity and potential for significant biological activity. researchgate.net For instance, a DFT study on a related compound revealed an energy gap of 3.08 eV, indicating substantial chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a 3D visualization of the charge distribution on a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is valuable for predicting regions involved in intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer and electronic exchanges between donor and acceptor groups within the molecule. researchgate.netjksus.org

Table 2: Representative Quantum Chemical Parameters Calculated via DFT

Parameter Description Typical Application
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating capability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO Predicts chemical reactivity and stability
Dipole Moment Measure of the overall polarity of the molecule Influences solubility and binding interactions
Molecular Electrostatic Potential (MEP) Maps electron density and electrostatic potential Identifies sites for nucleophilic/electrophilic attack

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of binding poses and the conformational flexibility of the ligand and protein. mdpi.com

In a typical MD simulation of the this compound-protein complex, the system is placed in a simulated physiological environment (e.g., a water box with ions at a specific temperature and pressure). The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the system. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. jksus.org

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Conformational Analysis: MD simulations reveal the different conformations the piperidine and phenyl rings can adopt. For instance, the piperidine ring can exist in chair, boat, or twist-boat conformations, and the simulation can determine the most prevalent and energetically favorable state. The simulation also tracks the dihedral angle between the phenyl and piperidine rings, which can be critical for fitting into a binding pocket. researchgate.net

Interaction Stability: MD allows for the analysis of the persistence of specific interactions (like hydrogen bonds) identified in docking over the simulation time, confirming their importance for binding. nih.gov

These simulations are essential for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The process involves several steps:

Data Set Preparation: A set of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors (independent variables) with biological activity (dependent variable). nih.gov

Model Validation: The model's ability to predict the activity of the compounds in the test set is evaluated using statistical metrics like the correlation coefficient (R²).

A well-validated QSAR model can provide valuable insights into which molecular properties are most important for activity, thereby guiding the design of compounds with enhanced potency. nih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling is a powerful tool in drug design for identifying novel scaffolds that could bind to a target of interest. jyoungpharm.org

For this compound, a pharmacophore model would be constructed based on its key chemical features:

Aromatic Ring (Ar) from the dimethoxyphenyl group.

Hydrogen Bond Donor (HBD) from the amine group.

Hydrogen Bond Acceptors (HBA) from the two methoxy (B1213986) groups.

Hydrophobic (Hyd) features from the phenyl and piperidine rings.

Positive Ionizable (PI) feature from the protonated amine group.

This model can be generated either from a set of known active molecules (ligand-based) or from the structure of the ligand-receptor complex (structure-based). jyoungpharm.org Once developed, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases. This process rapidly filters millions of compounds to identify those that match the pharmacophore features, significantly narrowing down the number of candidates for further experimental testing. nih.govnih.gov This approach accelerates the discovery of new hit compounds that may have completely different chemical scaffolds but share the necessary pharmacophoric features for biological activity. nih.gov

Advanced Analytical Methodologies for Research on 1 3,5 Dimethoxyphenyl Piperidin 4 Amine

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental to the analysis of synthesized compounds, providing the means to separate the target molecule from impurities, starting materials, and by-products. This separation is crucial for accurate purity assessment and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. Reversed-phase HPLC (RP-HPLC) is the most common modality for this class of molecule.

In a typical RP-HPLC setup, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an aqueous component (often with a pH modifier like phosphoric acid or formic acid for mass spectrometry compatibility) and an organic solvent such as acetonitrile or methanol. sielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a mixture. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the dimethoxyphenyl group provides a chromophore that absorbs UV light. nih.gov For compounds lacking a strong chromophore or for achieving higher sensitivity, a Charged Aerosol Detector (CAD) or a mass spectrometer can be used. The purity of this compound is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.

Table 1: Representative HPLC Conditions for the Analysis of Arylpiperidine Compounds

Parameter Condition Purpose/Rationale
Column C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm Standard reversed-phase column for separating compounds based on hydrophobicity.
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid Aqueous component of the mobile phase; acid improves peak shape for basic amines.
Mobile Phase B Acetonitrile or Methanol Organic solvent used to elute compounds from the column.
Gradient 5% to 95% B over 20-30 minutes Ensures separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Detector UV at 254 nm The aromatic ring of the compound allows for UV detection.

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound has limited volatility due to its polar amine group, GC analysis is feasible, often following a derivatization step to increase volatility and improve peak shape. oup.com

In GC, the sample is vaporized and carried by an inert gas (the mobile phase, e.g., helium or hydrogen) through a capillary column. unodc.org The column contains a stationary phase, typically a polysiloxane-based polymer, which separates compounds based on their boiling points and interactions with the phase. unodc.org For arylpiperidine analogues, a mid-polarity column, such as one containing a 5% phenyl/95% methyl silicone phase, is often suitable. unodc.org

The most common detector for this type of analysis is a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For unambiguous identification, GC is frequently coupled with a Mass Spectrometer (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. researchgate.netnih.gov GC-MS is invaluable for confirming the identity of the main compound and for identifying unknown impurities. researchgate.net However, thermal degradation can be a concern for some analytes during GC analysis. nih.gov

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and electronic properties of this compound. They are essential for confirming the compound's identity and for investigating its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Applications in Binding and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure and for studying dynamic processes like conformational changes and intermolecular binding. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to fully characterize the structure of this compound.

The conformation of the piperidine (B6355638) ring (i.e., chair, boat, or twist-boat) and the orientation of its substituents (axial vs. equatorial) can be determined by analyzing proton-proton coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. mdpi.comnih.gov These analyses reveal the most stable conformation of the molecule in solution.

In the context of drug discovery research, NMR is also used to study the binding of ligands to their target proteins. anu.edu.aunih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the receptor, providing valuable information for understanding the binding mode. Chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon addition of the ligand, can map the binding site on the protein surface. anu.edu.aumdpi.com

Table 2: Key NMR Parameters for Structural Analysis

NMR Experiment Information Gained Application to this compound
¹H NMR Chemical shifts, coupling constants (J-values) Identifies distinct proton environments; J-values help determine the relative orientation of protons on the piperidine ring.
¹³C NMR Chemical shifts Identifies distinct carbon environments, confirming the carbon skeleton.
COSY ¹H-¹H correlations through bonds Establishes proton connectivity within the piperidine and dimethoxyphenyl moieties.
HSQC/HMQC Direct ¹H-¹³C correlations Assigns protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlations Establishes connectivity across quaternary carbons and between different parts of the molecule.

| NOESY/ROESY | ¹H-¹H correlations through space | Determines spatial proximity of protons, crucial for conformational analysis and studying ligand-receptor interactions. nih.gov |

Mass Spectrometry for Metabolite Identification in Research Samples (Non-Clinical)

Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to identify its metabolites in non-clinical research settings. nih.govijpras.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the predominant tool for metabolite identification studies. thermofisher.com

In a typical in vitro metabolism study, this compound would be incubated with liver microsomes or hepatocytes, which contain drug-metabolizing enzymes. frontiersin.orgadmescope.com The resulting mixture is then analyzed by LC-HRMS. The mass spectrometer detects the parent compound and any new molecules (metabolites) formed. The high mass accuracy of HRMS allows for the determination of the elemental composition of these metabolites, providing clues to the metabolic transformation that occurred. ijpras.com

Common metabolic pathways for N-arylpiperidine compounds include:

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the dimethoxyphenyl group.

Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the aromatic ring or the piperidine ring. nih.gov

Oxidation: Formation of N-oxides or further oxidation of hydroxylated metabolites. nih.gov

Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility for excretion.

Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides detailed structural information, helping to pinpoint the exact site of metabolic modification. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. libretexts.org For this compound, derivatization of the primary amine group can significantly enhance its detectability and chromatographic performance, particularly in GC and HPLC. thermofisher.comnih.gov

The primary goals of derivatization for this compound include:

Increasing Volatility for GC: The polar primary amine group can cause poor peak shape and require high temperatures in GC. Converting the amine to a less polar derivative, such as an amide or carbamate, improves its volatility and thermal stability. phenomenex.com

Adding a Chromophore or Fluorophore for HPLC: While the dimethoxyphenyl group provides UV absorbance, derivatization can introduce a highly responsive chromophore or fluorophore, dramatically lowering detection limits. thermofisher.comnih.gov Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent products. libretexts.orgthermofisher.com

The choice of derivatizing reagent depends on the analytical technique and the desired outcome. For GC-MS, acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride can produce volatile derivatives with characteristic mass spectral fragmentation patterns. oup.com For HPLC with fluorescence detection, OPA and FMOC-Cl are common choices due to their rapid reaction with primary amines under mild conditions. thermofisher.comnih.gov

Table 3: Common Derivatization Reagents for Primary Amines

Reagent Acronym Target Analyte Group Analytical Technique Advantage
o-Phthalaldehyde OPA Primary Amine HPLC-Fluorescence Rapid reaction, forms highly fluorescent isoindole products. libretexts.orgnih.gov
9-Fluorenylmethyl chloroformate FMOC-Cl Primary & Secondary Amines HPLC-Fluorescence/UV Forms stable, highly fluorescent and UV-active derivatives. thermofisher.com
Dansyl Chloride DNS-Cl Primary & Secondary Amines HPLC-Fluorescence/UV Creates fluorescent derivatives, though the reaction can be slow. thermofisher.com
Trifluoroacetic anhydride TFAA Amines, Alcohols GC-FID/MS Produces volatile and thermally stable acyl derivatives.
Pentafluorobenzyl bromide PFB-Br Carboxylic acids, thiols, amines GC-ECD/MS Forms derivatives with high electron-capture response, enabling very sensitive detection. phenomenex.com

Bioanalytical Method Development for In Vitro and Animal Tissue Research Studies

The quantitative determination of this compound in various biological matrices is fundamental for the evaluation of its pharmacokinetic and pharmacodynamic properties in non-clinical research. jneonatalsurg.comjchps.com The development of a robust and reliable bioanalytical method is a prerequisite for accurately assessing the compound's behavior in in vitro systems, such as liver microsomes, and for determining its distribution in animal tissues following administration. jgtps.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity and selectivity. jneonatalsurg.comjchps.com

A comprehensive method development and validation process ensures that the analytical procedure is suitable for its intended purpose, yielding accurate and reproducible data. researchgate.netnih.gov This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection, followed by a thorough validation of the method's performance characteristics. biotech-asia.orgglobalresearchonline.net

Sample Preparation

The primary objective of sample preparation is to extract this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographyonline.combiocompare.com The choice of extraction technique is guided by the physicochemical properties of the analyte and the nature of the biological matrix. tecan.com

For plasma samples, a straightforward protein precipitation method is often employed due to its simplicity and high throughput. nih.gov In a typical procedure, a small volume of plasma (e.g., 100 µL) is mixed with a larger volume of a cold organic solvent, such as acetonitrile, to precipitate plasma proteins. organomation.commdpi.com After vortexing and centrifugation, the clear supernatant containing the analyte is collected for analysis. organomation.com

The analysis of animal tissues, such as the brain, liver, and kidneys, requires an initial homogenization step to disrupt the cellular structure and release the compound. biocompare.com Tissues are typically homogenized in a suitable buffer to create a uniform suspension. Subsequently, a more selective sample clean-up technique like solid-phase extraction (SPE) may be necessary to remove lipids and other endogenous components that can interfere with the analysis. chromatographyonline.comsciex.com A mixed-mode cation-exchange SPE cartridge can be particularly effective for an amine-containing compound like this compound. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The development of the LC-MS/MS method focuses on achieving a sensitive, selective, and rapid analysis. jneonatalsurg.comnih.gov A reversed-phase C18 column is commonly used for the chromatographic separation of small molecules. nih.govmdpi.com The mobile phase typically consists of an aqueous component and an organic solvent, both containing additives like formic acid or ammonium formate to improve peak shape and ionization efficiency. nih.govmdpi.comnih.gov A gradient elution program is often utilized to ensure the efficient separation of the analyte from matrix components and any potential metabolites. nih.gov

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, which is well-suited for amine-containing compounds. nih.gov The instrument is set to multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. researchgate.net This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. sciex.com

Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound

Parameter Condition
Liquid Chromatography
LC System Agilent 1290 Infinity II or equivalent
Column Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Mass Spectrometry
MS System SCIEX Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 237.2 → 151.1
MRM Transition (IS) m/z 242.2 → 151.1 (Hypothetical for d5-labeled IS)
Ion Source Temperature 500°C
Nebulizer Gas 50 psi

Method Validation

A full validation of the bioanalytical method is performed to ensure its reliability for the intended application, in accordance with regulatory guidelines. jgtps.comnih.gov The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. nih.gov

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor is typically applied, and a correlation coefficient (r²) of >0.99 is desired. nih.gov

Accuracy and Precision: The accuracy of the method describes the closeness of the determined value to the nominal concentration, while precision measures the degree of scatter between a series of measurements. nih.gov These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on different days. nih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. mdpi.com

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. jgtps.com

Table 2: Representative Method Validation Summary for this compound in Rat Plasma

Validation Parameter Concentration (ng/mL) Result Acceptance Criteria
Linearity 1 - 1000 r² > 0.995 r² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1 Accuracy: 95.5% Precision (CV): 8.7% Accuracy: 80-120% Precision: ≤20%
Intra-day Accuracy & Precision (n=6) Low QC (3) Mid QC (100) High QC (800) Accuracy: 102.1% Precision (CV): 5.4% Accuracy: 98.9% Precision (CV): 3.1% Accuracy: 101.5% Precision (CV): 2.5% Accuracy: 85-115% Precision: ≤15%
Inter-day Accuracy & Precision (3 runs) Low QC (3) Mid QC (100) High QC (800) Accuracy: 104.3% Precision (CV): 7.2% Accuracy: 100.2% Precision (CV): 4.5% Accuracy: 102.0% Precision (CV): 3.8% Accuracy: 85-115% Precision: ≤15%
Extraction Recovery Low QC (3) High QC (800) 91.2% 93.5% Consistent and reproducible
Matrix Effect Low QC (3) High QC (800) IS-normalized ME: 1.03 IS-normalized ME: 0.98 CV of IS-normalized ME ≤15%
Stability (Freeze-Thaw, 3 cycles) Low QC (3) High QC (800) % Change: -4.5% % Change: -2.8% % Change within ±15%

| Stability (Bench-top, 8 hours) | Low QC (3) High QC (800) | % Change: -3.1% % Change: -1.9% | % Change within ±15% |

Upon successful validation, this bioanalytical method can be confidently applied to quantify this compound in samples generated from in vitro metabolism assays and animal tissue distribution studies, providing crucial data for its preclinical development. jgtps.com

Future Research Directions and Unexplored Avenues for 1 3,5 Dimethoxyphenyl Piperidin 4 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a foundational area ripe for investigation. Current synthetic routes are not widely documented in prominent chemical literature, presenting an opportunity for the development and optimization of novel synthetic pathways. Future research could focus on creating more efficient, cost-effective, and environmentally friendly methods.

The principles of green chemistry could be applied to develop sustainable methodologies. This might involve the use of greener solvents, catalytic reactions to minimize waste, and the exploration of one-pot synthesis procedures to improve atom economy and reduce purification steps. Investigating the use of renewable starting materials could also be a valuable direction. A comparative analysis of different synthetic strategies would be essential to identify the most viable options for larger-scale production.

Identification of Additional Biological Targets and Polypharmacology

The biological targets of this compound remain unidentified. A critical area of future research will be to screen this compound against a wide array of biological targets to uncover its pharmacological profile. The piperidine (B6355638) scaffold is a common feature in many biologically active compounds, including those targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Initial screening could involve broad-based assays to identify any potential interactions with these major classes of drug targets. Should initial hits be identified, further investigation into the compound's polypharmacology—its ability to interact with multiple targets—would be a crucial next step. Understanding this multi-target profile is increasingly important in modern drug discovery for predicting both efficacy and potential side effects.

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

Once an initial biological target or activity is identified, advanced Structure-Activity Relationship (SAR) studies will be paramount. These studies involve systematically modifying the chemical structure of this compound to understand which parts of the molecule are crucial for its biological activity.

The application of combinatorial chemistry would enable the rapid synthesis of a large library of analogues. For instance, modifications could be made to the dimethoxyphenyl ring by altering the substitution pattern or the nature of the substituents. The piperidine ring itself could also be modified. This library of compounds could then be subjected to high-throughput screening (HTS) to quickly assess their biological activity. The data generated from HTS would be invaluable for building a comprehensive SAR model, guiding the design of more potent and selective compounds.

Development of this compound as a Chemical Probe or Tool Compound

Should this compound be found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable chemical probe. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway.

To be a useful tool compound, it would need to exhibit high selectivity for its target over other related proteins. Future research would involve characterizing its mechanism of action and ensuring it has appropriate physicochemical properties for use in cellular or in vivo models. The development of such a probe could significantly contribute to the broader scientific community's ability to study the targeted biological system.

Integration with Systems Biology and Network Pharmacology Approaches

To gain a holistic understanding of the potential effects of this compound, its biological data could be integrated into systems biology and network pharmacology models. These computational approaches can help to predict the compound's broader effects on cellular signaling pathways and interaction networks.

Q & A

Q. What established synthetic routes are available for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination of a piperidine precursor with a 3,5-dimethoxyphenyl moiety. Key steps include:

  • Intermediate preparation : Reacting 4-aminopiperidine with a 3,5-dimethoxyphenyl electrophile (e.g., aryl halide or sulfonate ester) under basic conditions .
  • Reductive amination : Using sodium cyanoborohydride or hydrogenation to stabilize the amine group during coupling .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the piperidine ring conformation and methoxy group positions. For example, methoxy protons appear as singlets at ~3.7 ppm, while piperidine protons show splitting patterns dependent on axial/equatorial orientation .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 265.1552 for C13_{13}H20_{20}N2_2O2_2) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in solid-state structures .

Q. What biological targets or activities are associated with this compound?

Piperidine derivatives with aryl substitutions often interact with:

  • GPCRs : Dopamine or serotonin receptors due to structural mimicry of endogenous ligands .
  • Enzyme inhibition : Monoamine oxidases (MAOs) or kinases via competitive binding at catalytic sites. Test using fluorometric assays (e.g., MAO-A/B inhibition kits) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target proteins (e.g., serotonin 5-HT2A_{2A} receptor). Prioritize derivatives with lower binding energies (< -8 kcal/mol) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to optimize methoxy group positioning .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) to identify critical interactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
  • Orthogonal assays : Cross-validate results using SPR (binding affinity) and functional assays (cAMP/calcium flux) .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Flow chemistry : Continuous processing minimizes intermediate degradation and improves scalability (e.g., 80% yield in <2 hours) .
  • Catalyst screening : Test Pd/C, Ni, or enzyme-mediated systems for reductive steps. For example, immobilized lipases reduce racemization in chiral intermediates .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can researchers design analogs to probe structure-activity relationships (SAR)?

  • Core modifications : Replace the piperidine ring with azepane or morpholine to assess rigidity effects .
  • Substituent variation : Introduce halogens (F, Cl) at the 4-position of the aryl ring to modulate lipophilicity (LogP) and blood-brain barrier penetration .
  • Isosteric replacement : Swap methoxy groups with trifluoromethoxy or ethoxy to evaluate steric/electronic impacts .

Q. What are the stability considerations for this compound under physiological conditions?

  • pH stability : Perform accelerated degradation studies (pH 1–10, 37°C) with LC-MS tracking. Methoxy groups are hydrolytically stable, but the amine may oxidize; add antioxidants (e.g., BHT) in formulations .
  • Light sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.